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molecular formula C12H15N3O2 B8423861 Ethyl 2-(6-aminoindazol-1-yl)propionate

Ethyl 2-(6-aminoindazol-1-yl)propionate

Cat. No. B8423861
M. Wt: 233.27 g/mol
InChI Key: OKSHXMBQXISNCT-UHFFFAOYSA-N
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Patent
US05306692

Procedure details

Ethyl 2-(6-nitroindazol-1-yl)propionate (1 g), water (3.7cm3) and reduced iron (2.3 g) were stirred in isopropanol (17cm3) at room temperature. Concentrated hydrochloric acid (0.14cm3) was added and the mixture stirred and heated under reflux for 20 minutes. The mixture was filtered through hyflo whilst hot and filter pad washed with ethanol. The combined filtrate was concentrated under vacuum and the residue purified by chromatography (SiO2 ; CHCl3 : ether, 3:1) to give ethyl 2-(6 aminoindazol-1-yl)propionate (0.649). M+ =233
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH:13]([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][CH:5]=1)([O-])=O.O.Cl>C(O)(C)C>[NH2:1][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH:13]([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=NN(C2=C1)C(C(=O)OCC)C
Name
Quantity
3.7 mL
Type
reactant
Smiles
O
Name
reduced iron
Quantity
2.3 g
Type
reactant
Smiles
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through hyflo whilst hot and
FILTRATION
Type
FILTRATION
Details
filter pad
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (SiO2 ; CHCl3 : ether, 3:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C=NN(C2=C1)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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